Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide
Description
Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is a thiazole-derived compound featuring a piperidinylmethyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical research and development.
Properties
IUPAC Name |
ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.BrH/c1-2-16-12(15)10-8-17-11(14-10)7-9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCDOSOOHIBDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Mechanisms
The synthesis of ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide follows a two-step protocol:
- Thiazole Ring Formation : A Hantzsch thiazole synthesis between a thiourea derivative and ethyl bromopyruvate.
- Deprotection and Salt Formation : Acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group, followed by hydrobromide salt precipitation.
Thiazole Ring Formation via Hantzsch Reaction
The Boc-protected thiourea precursor, tert-butyl 4-(aminocarbothioyl)piperidine-1-carboxylate, reacts with ethyl bromopyruvate under nucleophilic substitution conditions. The thiourea’s sulfur attacks the α-carbon of bromopyruvate, followed by cyclization to form the thiazole ring.
Reaction Condition Optimization
Key variables include solvent, temperature, and stoichiometry:
| Solvent | Temperature | Ethyl Bromopyruvate Equiv. | Yield | Reference |
|---|---|---|---|---|
| Methanol | Reflux | 1.2 | 96.5% | |
| DMF | 0°C → RT | 1.1 | 82% | |
| Ethanol | 80°C | 1.0 | 91% |
Methanol under reflux achieves the highest yield (96.5%) due to enhanced solubility of intermediates. Dimethylformamide (DMF) at ambient temperature requires triethylamine to neutralize HBr byproducts, reducing side reactions.
Deprotection and Hydrobromide Salt Formation
The Boc group is cleaved using hydrobromic acid (HBr), yielding the primary amine hydrobromide salt:
Acid Selection and Stoichiometry
Concentrated HBr (48%) in ethanol at 80°C for 1 hour quantitatively removes the Boc group. Excess HBr ensures protonation of the piperidine nitrogen, facilitating salt crystallization.
Procedure :
- The Boc-protected thiazole intermediate (8.2 mmol) is treated with 48% HBr (14 mmol) in ethanol.
- Stirring at 80°C for 1 hour induces deprotection.
- Concentration under reduced pressure yields a solid residue, which is triturated with diethyl ether to afford the hydrobromide salt (91% yield).
Analytical Validation :
Comparative Analysis of Synthetic Routes
Solvent Impact on Reaction Efficiency
Polar Protic vs. Aprotic Solvents :
Scalability and Industrial Relevance
Kilogram-Scale Production
A patented protocol describes kilogram-scale synthesis using ethanol as the solvent:
- Reaction : 30 g of thiourea precursor + 15.7 mL ethyl bromopyruvate in 360 mL ethanol.
- Work-Up : Concentration, ethyl acetate extraction, and magnesium sulfate drying.
- Yield : 7.6 g (71%) after ether trituration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine and thiazole derivatives.
Scientific Research Applications
Structure
The compound features a thiazole ring, which is known for its role in various biological activities, and a piperidine moiety that enhances its pharmacological profile. The combination of these two structures allows for unique interactions with biological targets.
Medicinal Chemistry
Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in:
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have shown that similar compounds exhibit activity against various bacterial strains, suggesting that this compound may also have similar effects .
- Anticancer Properties : The compound's interaction with specific molecular targets may lead to anticancer effects. For instance, derivatives of thiazole have been studied for their efficacy against cancer cell lines, including breast cancer .
Research has focused on evaluating the biological activities of this compound through various assays:
- Minimum Inhibitory Concentration (MIC) : Studies typically assess the antimicrobial efficacy by determining the MIC against different bacterial strains .
- Cell Viability Assays : The anticancer potential is often evaluated using assays such as Sulforhodamine B (SRB) to measure cell viability in cancer cell lines .
Chemical Biology
The compound serves as a building block in synthetic chemistry, allowing researchers to create more complex molecules with potential therapeutic benefits. Its unique structure facilitates various chemical reactions, making it a valuable reagent in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiazole ring can bind to enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole carboxylates, focusing on substituent variations, molecular properties, and applications.
Structural Analogues and Key Differences
Key Observations
Substituent Impact: The piperidin-4-ylmethyl group in the target compound introduces a methylene bridge, increasing molecular weight and lipophilicity compared to the non-methylated piperidin-4-yl analog (321.23 g/mol vs. ~337.26 g/mol) . This modification may enhance membrane permeability or target binding in biological systems.
Synthetic Relevance :
- Ethyl thiazole carboxylates are frequently hydrolyzed to carboxylic acids for further derivatization, as seen in tubulysin analog synthesis (). The hydrobromide salt form likely stabilizes the compound during storage and handling .
The target compound remains available via suppliers like ECHEMI, though regulatory licenses (e.g., Dangerous Chemicals Business License) highlight handling precautions .
Research Implications
- Piperidine vs. Pyridine : Piperidine-containing analogs are more likely to interact with amine-binding targets (e.g., GPCRs or enzymes), whereas pyridine derivatives may engage in π-π stacking interactions .
- Positional Isomerism: Piperidin-3-yl () and piperidin-4-yl () isomers demonstrate how minor structural changes can significantly affect molecular conformation and bioactivity .
Notes
- Structural Validation : Crystallographic data for such compounds may rely on SHELX programs () for refinement and validation, though direct evidence is absent here .
- Limitations : Detailed pharmacological or toxicological data are unavailable in the provided evidence; further studies are required to establish efficacy and safety profiles.
Biological Activity
Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.
The compound has the molecular formula C12H18N2O2S·HBr and is characterized by the presence of a piperidine ring and a thiazole moiety, which are known to interact with various biological targets. The hydrobromide salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Piperidine Ring : This structure can engage with neurotransmitter receptors, potentially influencing neuropharmacological pathways.
- Thiazole Ring : Known for its enzyme-binding capabilities, it may modulate the activity of various proteins involved in metabolic and signaling pathways .
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit potent antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound's mechanism likely involves the inhibition of bacterial growth through interference with essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines such as IL-6 and IL-8. This effect is mediated through nitric oxide (NO) signaling pathways, which are crucial in regulating inflammatory responses in macrophages .
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Inhibition of Pro-inflammatory Mediators :
- In vitro assays showed that the compound reduced the levels of IL-6 and IL-8 in macrophage cultures exposed to inflammatory stimuli. This suggests potential use in treating inflammatory diseases.
- Neuropharmacological Effects :
Table 1: Biological Activities of this compound
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves a multi-step process starting with heterocyclic condensation reactions. Key steps include:
- Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives.
- Piperidine substitution through nucleophilic alkylation or reductive amination.
- Hydrobromide salt formation via acid-base reaction in ethanol or methanol .
Characterization methods:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., Rf values in ethyl acetate/hexane systems) .
- NMR spectroscopy :
- ¹H NMR : Key signals include thiazole protons (δ 7.8–8.2 ppm), piperidine methylene (δ 2.5–3.5 ppm), and ester carbonyl (δ 4.1–4.3 ppm for –OCH2CH3) .
- ¹³C NMR : Thiazole carbons (δ 160–170 ppm), ester carbonyl (δ 165–170 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺) .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or target specificity. A systematic approach includes:
- Dose-response profiling : Establish EC50/IC50 values under standardized conditions (e.g., pH, temperature) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects.
- Molecular docking : Compare binding affinities to related targets (e.g., kinases vs. GPCRs) using software like AutoDock Vina. For example, the piperidine moiety may interact with hydrophobic pockets in enzyme active sites .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .
Basic: What spectroscopic techniques are critical for confirming structural integrity?
Answer:
Beyond NMR and MS:
- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, N–H bend in piperidine at ~1550 cm⁻¹) .
- Elemental analysis : Validate %C, %H, %N with ≤0.4% deviation from theoretical values.
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles using SHELXL for refinement. For example, the thiazole ring typically shows planar geometry with C–S bond lengths of ~1.71 Å .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
Common pitfalls include low regioselectivity in thiazole formation and piperidine racemization. Optimization strategies:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) and improve thiazole ring yields by 15–20% .
- Catalytic systems : Use Pd/C or NiCl₂ for reductive amination steps (turnover number >500).
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by 30% compared to THF .
- In-line analytics : Employ LC-MS for real-time monitoring of intermediates .
Basic: What is the compound’s role in medicinal chemistry research?
Answer:
The compound serves as a scaffold for drug discovery due to:
- Thiazole core : Mimics ATP-binding motifs in kinases (e.g., EGFR, CDK2).
- Piperidine moiety : Enhances blood-brain barrier permeability for CNS targets .
- Hydrobromide salt : Improves aqueous solubility (logP reduced by ~1.0 unit vs. free base) .
Example applications: Anticancer lead optimization (IC50 ~5 µM in MCF-7 cells) and antimicrobial SAR studies .
Advanced: How to validate crystallographic data for this compound?
Answer:
For single-crystal X-ray diffraction:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
- Refinement : SHELXL-2018 for full-matrix least-squares refinement. Key metrics:
- R1 ≤ 5% (I > 2σ(I)), wR2 ≤ 12%.
- GOF = 1.0–1.2.
- Validation tools : PLATON/ADDSYM to check for missed symmetry, and Mercury for Hirshfeld surface analysis .
Basic: How to assess purity beyond TLC and NMR?
Answer:
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: MeCN/H2O (70:30), flow rate 1.0 mL/min. Purity ≥95% by area-under-curve .
- Chiral chromatography : Resolve enantiomers using Chiralpak IA (hexane/IPA = 90:10) if asymmetric centers are present .
- Karl Fischer titration : Quantify residual water (<0.1% w/w) .
Advanced: What computational methods predict metabolic stability?
Answer:
- In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4 clearance >50 mL/min suggests hepatic instability).
- MD simulations : GROMACS for 100-ns trajectories to assess esterase susceptibility (e.g., hydrolysis half-life <1 hr in plasma) .
- Metabolite ID : Mass Frontier software to fragment MS² data and predict Phase I/II metabolites (e.g., piperidine N-oxidation) .
Basic: How to handle hygroscopicity and storage?
Answer:
- Storage : Desiccator with P2O5 at –20°C; stability >2 years.
- Hygroscopicity test : Dynamic vapor sorption (DVS) shows ≤0.5% weight gain at 75% RH .
Advanced: Strategies for improving target selectivity in kinase inhibition
Answer:
- Fragment-based design : Replace thiazole with pyrazole to reduce off-target binding (Ki shift from 10 nM to 1 µM for non-target kinases).
- Cryo-EM : Resolve target-ligand complexes at 2.8 Å resolution to identify critical H-bonds (e.g., piperidine NH∙∙∙Glu210 in CDK2) .
- Alanine scanning : Mutate kinase active sites to validate key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
